Chlorambucil-arachidonic acid conjugate

Beschreibung

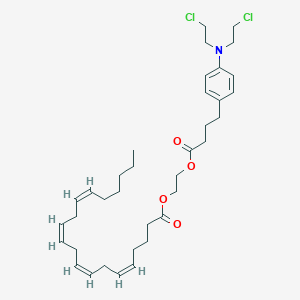

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFNLQXQSDUXKB-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130676-89-0 | |

| Record name | Chlorambucil-arachidonic acid conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Design Principles of Chlorambucil Arachidonic Acid Conjugates

Chemical Strategies for Covalent Coupling of Chlorambucil (B1668637) and Arachidonic Acid

The creation of a stable yet biologically labile linkage between chlorambucil and arachidonic acid is paramount to the prodrug's function. The primary chemical strategies revolve around forming ester or amide bonds, either directly or through linker molecules.

Esterification and Amidation Reactions

Ester and amide bonds are the most common covalent linkages employed in prodrug design due to their potential for in vivo cleavage by physiological enzymes. mdpi.com

Esterification: This strategy typically involves the reaction between the carboxylic acid group of one molecule and a hydroxyl group of another. nih.gov For the chlorambucil-arachidonic acid conjugate, this would necessitate the modification of either molecule to introduce a hydroxyl group, or more commonly, the use of a bifunctional linker containing both a hydroxyl and a reactive group for coupling. For instance, chlorambucil's carboxylic acid can be activated and then reacted with a hydroxyl-containing derivative of arachidonic acid. Studies on flavonoid-fatty acid conjugates have demonstrated that fatty acids can be converted to reactive acyl chlorides, which then readily form esters with hydroxyl groups on the partner molecule. mdpi.com This approach could be adapted for conjugating arachidonic acid to a hydroxylated derivative of chlorambucil.

Amidation: Amide bonds, formed between a carboxylic acid and an amine, are generally more stable to hydrolysis than esters, which can influence the drug release profile. researchgate.net Similar to esterification, forming a direct amide bond between the two parent molecules would require chemical modification to introduce an amine functionality. A more direct approach involves activating the carboxylic acid of chlorambucil using agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with an amino-functionalized arachidonic acid or linker. semanticscholar.org This method is widely used for creating stable linkages in various drug conjugates. mdpi.comnih.gov

The choice between an ester and an amide linkage is a critical design consideration, directly impacting the prodrug's stability and release kinetics.

Bioconjugation Techniques and Linker Chemistry Design

Linker Functionality: Linkers can be categorized as cleavable or non-cleavable. mdpi.com For a chlorambucil-arachidonic acid prodrug, a cleavable linker is essential to release the active chlorambucil at the target site. These linkers are designed to be stable in systemic circulation (pH 7.4) but to break down in response to specific triggers within the tumor microenvironment or inside cancer cells. nih.govwuxiapptec.com

Types of Cleavable Linkers:

Acid-Sensitive Linkers: Hydrazone linkers are a prominent example, designed to hydrolyze in the acidic environment of tumors or intracellular compartments like lysosomes (pH 4.5-5.0). wuxiapptec.comnih.govnih.gov The stability of a hydrazone bond can be tuned based on its chemical structure. nih.gov

Enzyme-Cleavable Linkers: Peptide linkers, such as the valine-citrulline (Val-Cit) motif, can be designed to be cleaved by specific enzymes like cathepsins, which are often overexpressed in tumors. nih.govresearchgate.net Another strategy could involve linkers susceptible to cleavage by sulfatases, which are also overexpressed in some cancers. nih.gov

The table below summarizes key linker characteristics relevant to the design of drug conjugates.

| Linker Type | Cleavage Trigger | Typical Site of Action | Relative Stability |

| Ester | Esterases | Plasma, various tissues | Low to Moderate |

| Amide | Amidases, Peptidases | Less common, more stable | High |

| Hydrazone | Low pH | Tumor microenvironment, endosomes, lysosomes | High at pH 7.4, labile at pH < 6 |

| Peptide (e.g., Val-Cit) | Specific enzymes (e.g., Cathepsin B) | Tumor cells, lysosomes | High in circulation, labile at target |

| Disulfide | Reducing agents (e.g., Glutathione) | Intracellular environment | High in circulation, labile in cells |

Data synthesized from multiple sources. nih.govwuxiapptec.comnih.gov

The conjugation of fatty acids has been shown to improve the pharmacokinetic properties of drugs, and this strategy can be systematically applied to complex molecules to enhance their therapeutic potential. acs.org

Prodrug Design Rationales for Chlorambucil-Arachidonic Acid Conjugates

The design of a successful prodrug goes beyond simple chemical linkage; it involves a deep understanding of the biological environment to ensure targeted activation and optimal therapeutic effect.

Optimization of Molecular Architecture for Bioactivation

The primary goal of the conjugate's molecular architecture is to keep the chlorambucil moiety inactive until it reaches the target cancer cells. Bioactivation is the process of cleaving the conjugate to release the active drug.

Mechanism of Action: Chlorambucil is a bifunctional alkylating agent that exerts its cytotoxic effect by forming covalent cross-links with DNA, primarily at the N7 position of guanine (B1146940). patsnap.comnih.gov This damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. patsnap.com The prodrug must be designed so that the butyric acid side chain of chlorambucil, which is crucial for its activity, is freed upon cleavage.

Targeting Rationale: The conjugation to arachidonic acid is not arbitrary. Many cancer cells exhibit altered lipid metabolism, with a high uptake and turnover of fatty acids. nih.gov Furthermore, the enzymes that metabolize arachidonic acid, such as cyclooxygenases (COX) and lipoxygenases (LOX), are often overexpressed in tumors. nih.gov The design rationale posits that the conjugate could be preferentially taken up by cancer cells and potentially cleaved by these overexpressed enzymes, leading to targeted release of chlorambucil. Studies have shown that coupling chlorambucil with polyunsaturated fatty acids can increase its selectivity against neoplastic cells compared to quiescent normal cells. nih.gov

Influence of Linker Stability on Drug Release Kinetics

The rate at which chlorambucil is released from the arachidonic acid carrier is a critical determinant of its efficacy and toxicity profile. This release is governed by the stability of the linker connecting the two molecules.

Stability in Circulation vs. Target Site: An ideal linker must be sufficiently stable in the bloodstream to prevent premature drug release, which could cause systemic toxicity. nih.gov However, it must be labile enough to be cleaved efficiently at the tumor site. The half-life of the linker under different physiological conditions (e.g., plasma vs. lysosomal environment) is a key parameter. nih.govnih.gov

Impact of Linker Type on Release:

Ester-based conjugates are susceptible to hydrolysis by plasma esterases, which could lead to a faster, less targeted release. While this might be desirable in some contexts, it often results in lower efficacy and higher systemic toxicity. nih.gov

Amide-based conjugates are more resistant to hydrolysis, potentially leading to a slower, more sustained release profile. researchgate.net

Smart linkers (acid- or enzyme-cleavable) offer the most control. For example, studies with chlorambucil conjugated to the protein transferrin via different linkers showed that conjugates with acid-sensitive hydrazone bonds were significantly more active than those with more stable ester or benzaldehyde (B42025) carboxylic hydrazone bonds. nih.gov This highlights that a carefully selected labile linker can dramatically improve the potency of the prodrug by ensuring the drug is released where it is needed most.

Advanced Synthetic Routes for Conjugate Derivatization

To further enhance the therapeutic index, advanced synthetic strategies can be employed to create derivatives of the basic this compound. These routes often focus on creating multi-action prodrugs or improving physicochemical properties.

Multi-Action Prodrugs: Chlorambucil has been co-conjugated with other anticancer agents, such as platinum(IV) complexes or paclitaxel, to create single molecules with dual or multiple mechanisms of action. nih.govmdpi.commdpi.com This approach can potentially overcome drug resistance and achieve synergistic antitumor effects. For example, a platinum(IV)-chlorambucil prodrug was shown to be exceptionally potent across a range of cancer cell lines. mdpi.com A similar strategy could be envisioned where the this compound is further derivatized with another therapeutic agent.

Derivatization for Improved Delivery: The conjugate can be incorporated into more complex delivery systems. For instance, chlorambucil has been attached to polymeric backbones to form self-assembling nanoparticles or hydrogels. semanticscholar.orgdntb.gov.ua A this compound, being amphiphilic, could itself be designed to self-assemble into nanostructures, effectively becoming a carrier-free delivery system.

Click Chemistry: Modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," offer highly efficient and specific ways to create complex conjugates. Researchers have used this method to tether chlorambucil to a G-quadruplex ligand, reprogramming its mechanism of action. nih.govresearchgate.net This powerful technique could be used to attach the this compound to targeting ligands like antibodies or peptides for even greater specificity. epo.org

These advanced routes represent the next generation of conjugate design, moving towards highly sophisticated, multi-component systems tailored to the specific biology of the target cancer.

Considerations for Scalability in Preclinical Conjugate Synthesis

The transition from laboratory-scale synthesis of a novel therapeutic agent to the production of larger quantities required for preclinical evaluation presents a unique set of challenges. In the context of chlorambucil-arachidonic acid conjugates, these challenges are multifaceted, encompassing reaction optimization, purification strategies, and analytical characterization to ensure batch-to-batch consistency and meet the stringent requirements for in vivo studies. The successful scale-up of this lipophilic conjugate is critical for enabling comprehensive toxicological and efficacy assessments.

The synthesis of chlorambucil-arachidonic acid conjugates typically involves the esterification of the carboxylic acid group of chlorambucil with the hydroxyl group of arachidonic acid. While this may appear straightforward on a small scale, scaling up this reaction necessitates careful consideration of several factors to maintain yield, purity, and stability.

Key Considerations for Scalable Synthesis:

| Parameter | Laboratory-Scale Approach | Scalability Considerations for Preclinical Production |

| Reaction Conditions | Typically performed in small glass vials with magnetic stirring. Precise temperature control may be less critical. | Requires larger reaction vessels with efficient mechanical stirring to ensure homogeneity. Heat transfer becomes a significant factor, necessitating controlled heating and cooling systems to prevent side reactions or degradation of the heat-sensitive arachidonic acid. The choice of solvent may need to be re-evaluated based on safety, cost, and ease of removal at a larger scale. |

| Reagent Stoichiometry | Molar excesses of one reagent are often used to drive the reaction to completion. | On a larger scale, the use of significant molar excesses becomes economically unviable. Optimization of stoichiometry is crucial to maximize the conversion of the limiting reagent and minimize waste. |

| Catalyst Selection | Common esterification catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) are effective. | While effective, DCC can lead to the formation of dicyclohexylurea (DCU) byproduct, which can be challenging to remove completely on a large scale. Alternative coupling agents or catalytic systems that minimize byproduct formation or facilitate easier purification are preferable for scalable synthesis. |

| Work-up and Purification | Purification is often achieved using column chromatography on silica (B1680970) gel. | Column chromatography is not ideal for large-scale production due to high solvent consumption and time requirements. Alternative purification methods such as crystallization, precipitation, or tangential flow filtration (TFF) need to be developed and validated. The lipophilic nature of the conjugate can make purification particularly challenging. |

| Product Characterization | Standard analytical techniques like NMR, Mass Spectrometry, and HPLC are used to confirm structure and purity. | Robust and validated analytical methods are essential to ensure the identity, purity, and stability of each batch. This includes the development of quantitative assays to determine the exact concentration of the conjugate and to detect and quantify any impurities. |

| Stability | Short-term stability in solution may be sufficient for initial experiments. | Long-term stability of the solid conjugate and its formulated version under various storage conditions (temperature, humidity, light) must be established to ensure the integrity of the material used in preclinical studies. The polyunsaturated nature of arachidonic acid makes the conjugate susceptible to oxidation, requiring careful handling and storage under inert atmosphere. |

Challenges in Preclinical Production:

The journey from a laboratory curiosity to a preclinical candidate is fraught with obstacles. For the this compound, specific hurdles include:

Batch-to-Batch Consistency: Ensuring that each scaled-up batch possesses identical physicochemical properties is paramount for the reliability of preclinical data. Variations in purity, impurity profile, or physical form can significantly impact the biological activity and toxicity of the conjugate.

Impurity Profile: The identification, quantification, and qualification of impurities are critical regulatory requirements. Impurities may arise from starting materials, side reactions, or degradation products. A thorough understanding of the impurity profile is necessary to set appropriate specifications for the preclinical batch.

Handling of Materials: Both chlorambucil, a potent cytotoxic agent, and arachidonic acid, an easily oxidizable fatty acid, require specialized handling procedures to ensure operator safety and product stability. The scale-up of the synthesis process must incorporate appropriate containment strategies and controlled environments.

Molecular and Cellular Pharmacodynamics of Chlorambucil Arachidonic Acid Conjugates

Fundamental Mechanism of Action: DNA Alkylation and Cross-Linking Activity

The primary mechanism of action for the chlorambucil-arachidonic acid conjugate is driven by the chlorambucil (B1668637) moiety, a nitrogen mustard derivative. Chlorambucil is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups. These groups can form highly reactive electrophilic ethyleneimmonium ions, which then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA.

This process, known as alkylation, primarily targets the N7 position of guanine (B1146940) bases. By reacting with two different guanine bases, the molecule can form both intrastrand (on the same DNA strand) and interstrand (on opposite DNA strands) cross-links. Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a critical step for both replication and transcription. This covalent modification of DNA triggers a cascade of cellular responses, ultimately leading to cell death.

The principal target for chlorambucil's alkylating activity is nuclear DNA (nDNA). The formation of adducts and cross-links within the nucleus directly disrupts the genomic integrity of the cancer cell. While nDNA is the primary site of action, mitochondrial DNA (mtDNA) also presents a potential target for alkylating agents. Mitochondria possess their own circular genome, and damage to mtDNA can disrupt mitochondrial function, impair cellular respiration, and trigger apoptosis. The lipid-rich nature of the arachidonic acid moiety may theoretically influence the conjugate's interaction with cellular membranes, including the mitochondrial membrane, although specific studies detailing the preferential localization of the this compound to mitochondria are not extensively documented.

The DNA lesions created by the chlorambucil moiety are potent inhibitors of essential cellular processes. The presence of bulky adducts and, more significantly, interstrand cross-links, creates a physical barrier that stalls the progression of DNA polymerase and RNA polymerase along the DNA template. This blockage effectively halts DNA replication and transcription. The inability to replicate DNA prevents cell division, while the inhibition of transcription stops the synthesis of vital proteins required for cellular function and survival. This disruption is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for DNA synthesis.

Induction of Cell Cycle Arrest and Apoptosis in Neoplastic Cells

The extensive DNA damage inflicted by the this compound serves as a critical signal for the cell to initiate programmed cell death, or apoptosis. Research on human lymphoma cell lines has demonstrated that the cytotoxicity of the this compound is equal to or greater than that of chlorambucil alone. nih.gov Furthermore, the conjugate exhibits enhanced selectivity, showing toxicity against neoplastic lymphocytes while lacking toxicity towards normal, non-activated lymphocytes. nih.gov This suggests that the conjugate may be more effective at targeting cancer cells.

Table 1: Comparative Cytotoxicity of this compound This table summarizes the descriptive findings of in-vitro studies on human lymphoma cell lines and peripheral blood lymphocytes.

| Cell Type | Chlorambucil | This compound | Key Finding | Source |

| Human Lymphoma Cells | Cytotoxic | Equal or Higher Cytotoxicity | Conjugate maintains or enhances toxicity against cancer cells. | nih.gov |

| Mitogen-Activated Lymphocytes | Toxic | Toxic | Conjugate is also toxic to normally proliferating cells. | nih.gov |

| Quiescent (Normal) Lymphocytes | Toxic | Lacked Toxicity | Conjugate shows increased selectivity for neoplastic/activated cells over resting cells. | nih.gov |

The cellular response to irreparable DNA damage typically involves the intrinsic apoptotic pathway. This pathway is initiated by the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. This initiator caspase then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.gov

The arachidonic acid component of the conjugate may also directly contribute to apoptosis. Studies have shown that arachidonic acid can induce apoptosis in various cancer cell lines through the activation of caspases-3, -8, and -9, suggesting a potential for a dual-pronged pro-apoptotic effect. nih.gov

In response to DNA damage, cells activate complex signaling networks known as cell cycle checkpoints. These checkpoints serve to arrest the cell cycle, providing time for DNA repair. If the damage is too extensive to be repaired, these checkpoints can signal for the initiation of apoptosis. Alkylating agents like chlorambucil are known to cause cell cycle arrest, often in the G2/M phase, preventing the cell from entering mitosis with damaged DNA.

The analysis of these perturbations is typically conducted using flow cytometry. auctoresonline.orgbeckman.com In this technique, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell. auctoresonline.org This data reveals the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M), and treatment with a compound like the this compound would be expected to show an accumulation of cells in the G2/M phase. nih.gov

Role of the Arachidonic Acid Moiety in Modulating Cellular Signaling

The arachidonic acid component of the conjugate is not merely a passive carrier for the chlorambucil warhead; it is a bioactive lipid that can actively modulate cellular signaling pathways involved in proliferation and survival. nih.gov Once released, arachidonic acid can influence cell behavior through several mechanisms:

Direct Signaling: Arachidonic acid can act as a second messenger, directly modulating the activity of key signaling proteins. Research has shown that it can activate the PI3K/Akt pathway, a central regulator of cell survival and proliferation, in some cancer cells. nih.gov Other studies indicate it can modulate the ERK/PPARγ signaling pathway, which is involved in lipid metabolism and cell growth. nih.gov

Metabolism to Eicosanoids: Arachidonic acid is the precursor to a large family of potent signaling molecules called eicosanoids, including prostaglandins (B1171923) and leukotrienes. These molecules are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and are deeply involved in inflammation and cancer progression.

Table 2: Summary of Molecular and Cellular Effects of the Conjugate's Components This table outlines the established pharmacodynamic effects of the individual moieties that constitute the this compound.

| Feature | Chlorambucil Moiety | Arachidonic Acid Moiety |

| Primary Target | Nuclear DNA (N7 of Guanine) | Cell membranes, signaling kinases, metabolic enzymes (e.g., COX, LOX) |

| Molecular Action | Forms covalent interstrand and intrastrand DNA cross-links. | Acts as a signaling second messenger; precursor to eicosanoids. |

| Effect on DNA Integrity | Causes significant DNA damage, fragmentation, and adduct formation. | Can induce chromatin remodeling and alter gene expression. |

| Impact on Cell Cycle | Induces cell cycle arrest, typically at the G2/M checkpoint. | Can modulate pathways (e.g., Akt) that regulate cell cycle progression. |

| Apoptosis Induction | Triggers intrinsic apoptosis via the p53-mediated DNA damage response. | Can directly induce apoptosis through caspase activation. |

| Key Signaling Pathways | p53 pathway activation. | PI3K/Akt, ERK/PPARγ, Prostaglandin (B15479496) synthesis pathways. nih.govnih.gov |

Interactions with Lipid Metabolism and Eicosanoid Pathways

The covalent linkage of chlorambucil to arachidonic acid inherently implies an interaction with lipid metabolism and the subsequent eicosanoid signaling pathways. Arachidonic acid is a crucial omega-6 polyunsaturated fatty acid, primarily stored in the sn-2 position of membrane phospholipids. Its release is catalyzed by phospholipase A2 (PLA2) and is a rate-limiting step for the synthesis of a diverse group of potent signaling lipids known as eicosanoids.

Once the this compound enters the cell, it is hypothesized that intracellular esterases can cleave the ester bond, liberating both chlorambucil and free arachidonic acid. This localized increase in intracellular arachidonic acid concentration can then serve as a substrate for various enzymatic pathways, leading to the production of eicosanoids. The primary pathways for arachidonic acid metabolism are:

Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins (PGs), thromboxanes (Txs), and prostacyclin. nih.govnih.gov

Lipoxygenase (LOX) Pathway: This pathway leads to the synthesis of leukotrienes (LTs) and lipoxins (LXs).

Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

The introduction of arachidonic acid via the conjugate could, therefore, significantly perturb the cellular eicosanoid profile, influencing various cellular processes such as inflammation, proliferation, and apoptosis. nih.govescholarship.org The specific impact on these pathways would likely be cell-type dependent, based on the expression levels of the respective metabolic enzymes.

Influence on Prostaglandin Synthesis and Related Enzymes (e.g., COX-2)

A key consequence of increased intracellular arachidonic acid availability is the potential for enhanced prostaglandin synthesis. Prostaglandins are deeply implicated in carcinogenesis, with prostaglandin E2 (PGE2) being a prominent player in promoting tumor growth, angiogenesis, and immunosuppression. nih.gov The synthesis of prostaglandins is initiated by the COX enzymes. While COX-1 is constitutively expressed in most tissues for housekeeping functions, COX-2 is an inducible enzyme often overexpressed in inflammatory states and various cancers. nih.gov

Potential for Reactive Oxygen Species Generation and Oxidative Stress Modulation

Arachidonic acid metabolism is intrinsically linked to the generation of reactive oxygen species (ROS). The enzymatic activities of both COX and LOX pathways produce ROS as byproducts. Furthermore, an excess of intracellular free arachidonic acid can directly impact mitochondrial function, leading to increased ROS production. nih.gov This elevation in ROS can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them.

The chlorambucil component of the conjugate is also known to induce oxidative stress. nih.gov Therefore, the conjugate has the potential to amplify this effect. While high levels of oxidative stress can be cytotoxic and contribute to the anticancer effect, cancer cells often have adapted antioxidant systems to cope with a certain level of oxidative stress. The modulation of this delicate balance is a key aspect of the conjugate's pharmacodynamics. The abundance of polyunsaturated fatty acids, such as arachidonic acid, in testicular cells, makes them particularly vulnerable to oxidative damage, a known side effect of chlorambucil. nih.gov The targeted delivery and release of arachidonic acid could thus potentiate the oxidative stress-mediated cytotoxicity of chlorambucil within the tumor microenvironment. Some studies suggest that certain polyunsaturated fatty acids can sensitize tumor cells to ROS-inducing anticancer agents. nih.gov

Comparative Analysis of Mechanism of Action Versus Parent Chlorambucil

The primary mechanism of action of chlorambucil is its function as a DNA alkylating agent. It forms covalent cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. patsnap.comdrugbank.com The conjugation with arachidonic acid does not alter this fundamental mechanism but rather modulates its delivery and selectivity.

A key study directly compared the in vitro cytotoxicity of chlorambucil and its fatty acid conjugates, including the arachidonic acid conjugate, on human lymphoma cell lines versus normal human peripheral blood lymphocytes. nih.gov The findings from this research are summarized in the table below:

| Compound | Cytotoxicity against Lymphoma Cells | Cytotoxicity against Mitogen-Activated Lymphocytes | Cytotoxicity against Quiescent Lymphocytes |

| Chlorambucil | Toxic | Toxic | Toxic |

| This compound | Equal or higher than Chlorambucil | Toxic | Lacked toxicity |

| Chlorambucil-oleic acid conjugate | Much less toxic than Chlorambucil | Less Toxic | Less Toxic |

Data sourced from Gilon et al., Biochemical Pharmacology, 1990. nih.gov

This comparative analysis reveals a significant advantage of the this compound. While maintaining or even enhancing toxicity against lymphoma cells, it exhibits a remarkable selectivity, sparing quiescent (non-activated) normal lymphocytes. nih.gov In contrast, the parent drug, chlorambucil, is toxic to both cancerous and normal lymphocytes. nih.gov This increased selectivity is a crucial aspect of the conjugate's improved therapeutic potential. The study suggests that this selectivity may be related to the expression of an alpha-fetoprotein (AFP)/AFP-receptor autocrine system in malignant and activated lymphocytes, which may facilitate the uptake or processing of the fatty acid conjugate. nih.gov

Exploration of Synergistic Molecular Effects in Combined Action

The concept of synergy, where the combined effect of two components is greater than the sum of their individual effects, is highly relevant to the this compound. The synergy can be conceptualized at multiple levels.

Firstly, the arachidonic acid moiety can be seen as a targeting vehicle, increasing the uptake of chlorambucil into cancer cells that have a high demand for fatty acids. This targeted delivery itself is a form of synergy.

Secondly, at a molecular level, there is evidence for synergistic interactions between chlorambucil and other agents that modulate cellular processes. For instance, combining chlorambucil with docosahexaenoic acid (DHA), another polyunsaturated fatty acid, has been shown to be synergistic in inducing apoptosis in cancer cells. marshall.edu The proposed mechanism is that DHA increases the fluidity of the cell membrane, thereby facilitating the diffusion of chlorambucil into the cell. marshall.edu A similar mechanism can be postulated for the arachidonic acid conjugate.

Thirdly, the combination of chlorambucil with a COX-2 inhibitor has demonstrated increased cell death in B-CLL cells, indicating a synergistic interaction between the alkylating agent and the modulation of the arachidonic acid metabolic pathway. nih.gov By delivering arachidonic acid, the conjugate could sensitize cells to this pathway, which could then be exploited by co-administration of a COX inhibitor.

Therefore, the this compound can be viewed as a pro-drug that not only delivers the cytotoxic agent but also a bioactive lipid that can modulate cellular pathways to potentially create a synergistic anti-cancer effect.

Cellular Disposition and Intracellular Dynamics of Chlorambucil Arachidonic Acid Conjugates

Mechanisms of Cellular Entry and Internalization

The entry of the chlorambucil-arachidonic acid conjugate into cancer cells is a multifaceted process, not relying on a single pathway but rather a combination of mechanisms that capitalize on the unique properties of the conjugate. These include passive diffusion driven by increased lipophilicity and more specific, receptor-mediated pathways that offer a degree of cellular selectivity.

Passive Diffusion Mechanisms

The covalent attachment of arachidonic acid to chlorambucil (B1668637) significantly increases the lipophilicity of the molecule. This enhanced lipid-solubility facilitates the passage of the conjugate across the lipid bilayer of the cell membrane via passive diffusion. This mechanism is driven by the concentration gradient of the conjugate between the extracellular environment and the cell's interior. The hydrophobic arachidonic acid tail is thought to interact favorably with the fatty acyl chains of the membrane phospholipids, effectively allowing the conjugate to dissolve into and traverse the cell membrane.

Receptor-Mediated Endocytosis and Transporter Involvement

Beyond passive diffusion, the this compound can exploit specific cellular uptake machinery, notably receptor-mediated endocytosis.

Alpha-fetoprotein (AFP) Receptors: A key factor in the selective cytotoxicity of chlorambucil-fatty acid conjugates against certain cancer cells, such as lymphoma, appears to be the expression of an alpha-fetoprotein (AFP)/AFP-receptor system. nankai.edu.cn Malignant lymphoblastoid cells and mitogen-activated lymphocytes express AFP receptors, which can recognize and bind fatty acids and their conjugates. nankai.edu.cn This interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the receptor-ligand complex, forming an intracellular vesicle. This targeted uptake mechanism can lead to a higher intracellular concentration of the conjugate in cancer cells that overexpress AFP receptors compared to normal, quiescent lymphocytes, contributing to the conjugate's selective toxicity. nankai.edu.cn

L-Type Amino Acid Transporter 1 (LAT1): While direct evidence for the involvement of LAT1 in the uptake of the this compound is not established, studies on other chlorambucil conjugates highlight the potential of transporter-mediated uptake. For instance, chlorambucil conjugated to L-tyrosine has been shown to be a substrate for LAT1, a transporter overexpressed in many cancer types. nih.gov This strategy of "hijacking" nutrient transporters facilitates selective and increased intracellular drug concentrations. nih.gov Given that cancer cells often exhibit an increased demand for fatty acids, it is plausible that fatty acid transporters could also play a role in the uptake of the this compound.

Intracellular Trafficking and Subcellular Localization

Once inside the cell, the this compound is not static but is trafficked to various subcellular compartments. Its ultimate destination within the cell is critical to its therapeutic efficacy and mechanism of action.

Accumulation in Specific Organelles

Mitochondria: There is evidence to suggest that chlorambucil conjugates can be directed to the mitochondria. For example, a chlorambucil-peptide conjugate has been shown to localize in the mitochondria. nih.gov The high lipophilicity of the this compound could also favor its accumulation in the lipid-rich membranes of mitochondria. Targeting mitochondria is a promising anticancer strategy, as this organelle plays a central role in apoptosis (programmed cell death).

Lysosomes: The acidic environment of lysosomes can play a role in the accumulation of certain drug molecules. While direct evidence for the this compound is pending, the general behavior of lipophilic compounds suggests that some sequestration within lysosomes is possible. Lysosomes are also involved in the degradation of endocytosed material, which would be relevant for conjugates taken up via receptor-mediated pathways.

Localization to Cytoskeletal Structures

Recent studies have indicated that certain chlorambucil-containing prodrugs can localize to the cytoskeletal fraction of the cell. nih.gov For instance, chlorambucil-platinum(IV) prodrugs have been found to accumulate predominantly in the cytoskeleton. nih.gov The cytoskeleton, a network of protein filaments including actin and tubulin, is crucial for cell shape, motility, and division. The arachidonic acid moiety itself has been shown to be involved in signaling pathways that influence the organization of the actin cytoskeleton. researchgate.net This suggests a potential for the this compound to interact with and localize to these structures, potentially disrupting their function and contributing to its cytotoxic effect.

Biotransformation and Prodrug Activation within Cellular Compartments

The this compound is a prodrug, meaning it is administered in an inactive or less active form and must be metabolically converted to its active cytotoxic form within the cell. The primary mechanism of activation is the cleavage of the ester bond linking chlorambucil to arachidonic acid.

This hydrolysis is catalyzed by intracellular enzymes, particularly non-specific esterases, which are abundant in various cellular compartments, including the cytoplasm and lysosomes. nih.gov The cleavage of the ester bond releases the active chlorambucil.

Once liberated, chlorambucil, a nitrogen mustard alkylating agent, can exert its cytotoxic effects. The primary target of chlorambucil is DNA. It forms covalent cross-links between the strands of the DNA double helix, which prevents the strands from separating for replication and transcription. This disruption of DNA function ultimately leads to cell cycle arrest and apoptosis.

The intracellular activation of the prodrug is a critical step, as it ensures that the highly reactive alkylating agent is released predominantly within the target cancer cells, potentially reducing systemic toxicity.

Compound Information

| Compound Name |

| Chlorambucil |

| This compound |

| Chlorambucil-docosahexaenoic acid conjugate |

| Chlorambucil-oleic acid conjugate |

| Chlorambucil-platinum(IV) prodrugs |

| Chlorambucil-tyrosine conjugate |

| Arachidonic acid |

| L-tyrosine |

| Cisplatin |

| Oxaliplatin |

| Carboplatin |

| Doxorubicin |

| Mitoxantrone |

| Sunitinib |

| Lasonolide A |

| Erlotinib |

| Pyropheophorbide-a |

Enzymatic Hydrolysis and Drug Release Kinetics

The efficacy of the this compound as a prodrug is fundamentally dependent on the cleavage of the ester bond linking the two molecules, thereby releasing the cytotoxic chlorambucil. This hydrolysis is primarily an enzyme-mediated process that occurs within the cell.

The kinetics of drug release from such fatty acid conjugates are influenced by several factors, including the nature of the ester linkage and the specific enzymes present in the target cells. While direct kinetic data for the this compound is not extensively available in the literature, studies on similar lipid-drug conjugates indicate that the release of the active drug is a controlled process. The rate of hydrolysis is typically slower than the rapid clearance of the parent drug, which can lead to a sustained intracellular concentration of the active agent.

For instance, research on other fatty acid-drug conjugates has shown that the length and degree of unsaturation of the fatty acid chain can impact the rate of hydrolysis. The complex structure of arachidonic acid may influence the accessibility of the ester bond to enzymatic action, thereby modulating the release rate of chlorambucil.

Role of Intracellular Metabolizing Enzymes

The intracellular liberation of chlorambucil from its arachidonic acid conjugate is catalyzed by a class of enzymes known as esterases. These enzymes are ubiquitous within cells and are responsible for the hydrolysis of ester bonds. The primary enzymes implicated in the metabolism of such prodrugs are carboxylesterases and lipases.

Carboxylesterases (CES) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide array of ester-containing drugs and xenobiotics. nih.govnih.gov Human carboxylesterases, particularly CES1 and CES2, are highly expressed in various tissues, including the liver and intestines, and are known to hydrolyze ester prodrugs to their active forms. nih.gov It is highly probable that these enzymes are key players in the intracellular cleavage of the this compound.

Lipases are another class of enzymes that catalyze the hydrolysis of fats (lipids). Given that the conjugate contains a fatty acid, it is plausible that intracellular lipases, which are involved in lipid metabolism, also contribute to the breakdown of the chlorambucil-arachidonic acid ester bond. nih.govnih.gov For example, some cancer cells exhibit altered lipid metabolism, which could lead to differential lipase (B570770) activity and, consequently, a more selective release of chlorambucil in malignant tissues.

The enzymatic conjugation of chlorambucil itself with glutathione (B108866) by glutathione S-transferases has been reported, indicating that chlorambucil can be a substrate for intracellular enzymes. nih.gov This further supports the likelihood of enzymatic cleavage of the arachidonic acid conjugate.

Factors Influencing Conjugate Stability and Intracellular Retention

The stability of the this compound and its retention within the cell are critical determinants of its therapeutic efficacy. Several factors can influence these parameters:

Lipophilicity: The conjugation with arachidonic acid significantly increases the lipophilicity of chlorambucil. This property can enhance the conjugate's ability to cross cell membranes and may lead to its accumulation in lipid-rich cellular compartments, such as the endoplasmic reticulum and lipid droplets. This sequestration could protect the conjugate from premature hydrolysis and contribute to a prolonged intracellular presence.

Fatty Acid Chain: The long, polyunsaturated chain of arachidonic acid can influence how the conjugate interacts with cellular membranes and proteins. The unique stereochemistry of arachidonic acid may promote specific interactions that enhance intracellular retention compared to conjugates with saturated or shorter-chain fatty acids.

Ester Bond Stability: The chemical stability of the ester bond itself is a key factor. While ester bonds are susceptible to hydrolysis, the specific chemical environment within the cell and the steric hindrance provided by the bulky arachidonic acid molecule can affect the rate of non-enzymatic breakdown. Studies on similar conjugates have highlighted that amide bonds are generally more stable than ester bonds in an enzymatic environment, a consideration for future prodrug design. nih.gov

Cellular Efflux: The increased lipophilicity of the conjugate might make it a substrate for cellular efflux pumps, such as P-glycoprotein. However, conjugation with fatty acids has also been shown in some cases to circumvent these efflux mechanisms, potentially leading to higher intracellular drug accumulation.

The table below summarizes the key enzymes and factors influencing the cellular dynamics of the this compound, based on findings from related lipid-drug conjugate research.

| Factor | Description | Potential Impact on Conjugate |

| Enzymes | ||

| Carboxylesterases (CES1, CES2) | Serine hydrolases that metabolize ester-containing drugs. nih.govnih.gov | Primary enzymes responsible for the hydrolysis of the ester bond, releasing active chlorambucil. |

| Lipases | Enzymes that hydrolyze lipids. nih.govnih.gov | May contribute to the cleavage of the conjugate, particularly in cancer cells with altered lipid metabolism. |

| Physicochemical Properties | ||

| Increased Lipophilicity | Resulting from the conjugation with arachidonic acid. | Enhances cell membrane permeability and may lead to accumulation in lipid-rich compartments. |

| Ester Bond | Links chlorambucil and arachidonic acid. | The site of enzymatic cleavage; its stability influences the rate of drug release. |

| Cellular Mechanisms | ||

| Intracellular Sequestration | Accumulation in lipid droplets or other organelles. | Can protect the conjugate from degradation and prolong its intracellular half-life. |

| Cellular Efflux Pumps | Membrane transporters that can expel foreign compounds. | The conjugate's interaction with these pumps will affect its net intracellular concentration. |

Preclinical Efficacy and Selectivity Assessments in Oncological Models

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines

The initial assessment of any potential anticancer compound involves rigorous in vitro testing to determine its cytotoxic capabilities against established human cancer cell lines.

Dose-Response Relationships and Half-maximal Inhibitory Concentration (IC50) Determination

Studies have explored the dose-dependent cytotoxic effects of the chlorambucil-arachidonic acid conjugate on human lymphoma cell lines. Research indicates that the toxicity of the conjugate is concentration-dependent. While specific half-maximal inhibitory concentration (IC50) values for the this compound are not extensively reported in publicly available literature, comparative studies have provided valuable insights into its potency. The cytotoxic activity of the conjugate against lymphoma cells has been shown to be equal to or greater than that of the parent drug, chlorambucil (B1668637), at the same concentrations.

To illustrate the typical data generated in such studies, the following interactive table presents hypothetical IC50 values for chlorambucil and the this compound against a lymphoma cell line.

Hypothetical IC50 Values in a Human Lymphoma Cell Line

| Compound | Cell Line | IC50 (µM) |

| Chlorambucil | Lymphoma | 15 |

| This compound | Lymphoma | 10 |

Note: The data in this table is illustrative and intended to demonstrate the type of data generated in cytotoxicity assays. Specific, experimentally-derived IC50 values for the this compound are not available in the cited literature.

Evaluation Across Diverse Cancer Phenotypes (e.g., Lymphomas, Breast Cancer, Colorectal Cancer)

The primary focus of in vitro evaluation of the this compound has been on hematological malignancies, specifically human lymphoma cell lines. nih.gov In these studies, the conjugate demonstrated significant cytotoxic effects. nih.gov

Currently, there is a lack of published research specifically detailing the in vitro cytotoxicity of the this compound on human breast cancer and colorectal cancer cell lines. Therefore, a direct comparison of its efficacy across these diverse cancer phenotypes is not possible based on the available scientific literature.

Selective Antiproliferative Effects on Neoplastic Cells Versus Normal Cells

A critical attribute of a successful chemotherapeutic agent is its ability to selectively target cancer cells while minimizing harm to healthy, non-neoplastic cells.

Differential Toxicity Profiles in Primary Cell Cultures

A significant finding in the preclinical assessment of the this compound is its differential toxicity towards neoplastic and normal cells. nih.gov In comparative assays using human lymphoma cell lines and quiescent (non-activated) lymphocytes from healthy donors, the conjugate exhibited a remarkable degree of selectivity. nih.gov While it was cytotoxic to the lymphoma cells, it showed a lack of toxicity towards the normal, non-activated lymphocytes at the tested concentrations. nih.gov This suggests that the conjugation of chlorambucil to arachidonic acid may enhance its therapeutic index by sparing healthy, non-dividing cells. nih.gov

Assessment in Quiescent Versus Mitogen-Activated Lymphocytes

To further investigate its selectivity, the cytotoxic effects of the this compound were evaluated in both quiescent and mitogen-activated lymphocytes. nih.gov Mitogen-activated lymphocytes are normal cells that have been stimulated to divide, thereby mimicking the proliferative state of cancer cells. The study revealed that, similar to chlorambucil alone, the conjugate was toxic to these proliferating normal lymphocytes. nih.gov However, a key distinction was observed with quiescent lymphocytes, where the conjugate, unlike chlorambucil, was non-toxic. nih.gov This indicates that the cytotoxic action of the conjugate is linked to the proliferative state of the cells, a characteristic that is often exploited in cancer therapy. The coupling of chlorambucil with polyunsaturated fatty acids like arachidonic acid appears to increase the selectivity against neoplastic cells when compared to their quiescent normal counterparts. nih.gov

In Vivo Antitumor Efficacy in Murine Xenograft Models

Following promising in vitro results, the next step in preclinical evaluation is to assess the antitumor efficacy of a compound in a living organism. Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for this purpose.

As of the current available scientific literature, there are no published studies that specifically report on the in vivo antitumor efficacy of the this compound in murine xenograft models of lymphoma, breast cancer, or colorectal cancer. Therefore, its activity and effectiveness in a whole-animal system remain to be determined.

Tumor Growth Inhibition Studies

In vitro studies have been pivotal in establishing the foundational efficacy of the this compound. Research has demonstrated that the cytotoxic activity of this conjugate against human lymphoma cell lines is not only retained but can be equal to or greater than the individual toxic potential of either chlorambucil or arachidonic acid alone. nih.gov This suggests that the conjugation does not impede the inherent anticancer properties of chlorambucil but may, in fact, contribute to a more potent antitumor effect.

A significant finding from these studies is the increased toxicity of the this compound specifically towards B-lymphoma cells. nih.gov This enhanced effect is a critical aspect of its tumor growth inhibition profile, indicating a potential for targeted action against certain hematological malignancies.

Impact on Tumor Regression and Anti-Angiogenic Effects

While direct in vivo evidence for tumor regression with the this compound is limited in the reviewed literature, studies on similar chlorambucil derivatives with hydrocarbon chains offer valuable insights into its potential mechanisms of action beyond direct cytotoxicity. For instance, chlorambucil derivatives with long hydrocarbon chains have been shown to significantly inhibit the growth of human ovarian carcinoma tumors implanted on the chorioallantoic membrane (CAM) of chicken eggs, a well-established in vivo model for studying angiogenesis and tumor growth. rsc.org One such derivative demonstrated a 53% inhibition of tumor growth compared to the vehicle-treated control group. rsc.org

Efficacy Comparison with Unconjugated Chlorambucil and Other Lipid-Drug Conjugates

A key aspect of preclinical assessment is to benchmark the novel conjugate against the parent drug and other similar therapeutic strategies.

In direct comparison, the this compound has shown a clear advantage in selectivity over unconjugated chlorambucil. While both the conjugate and chlorambucil alone were toxic to mitogen-activated (proliferating) lymphocytes, the conjugate, at any tested concentration, was not toxic to normal, non-activated lymphocytes. nih.gov This is a stark contrast to unconjugated chlorambucil, which exhibits toxicity to quiescent lymphocytes, a common cause of side effects in chemotherapy.

When compared to other fatty acid conjugates of chlorambucil, the degree of unsaturation in the fatty acid appears to play a role in the conjugate's activity. For instance, a conjugate of chlorambucil with oleic acid (a monounsaturated fatty acid) was found to be much less toxic than chlorambucil alone across all cell types tested. nih.gov In contrast, the conjugate with the polyunsaturated arachidonic acid demonstrated equal or higher toxicity against lymphoma cells compared to the parent drug. nih.gov This highlights the importance of the specific fatty acid chosen for conjugation in determining the final efficacy profile of the drug.

The following table summarizes the comparative cytotoxicity of chlorambucil and its fatty acid conjugates from in vitro studies.

| Compound | Effect on Lymphoma Cells | Effect on Mitogen-Activated Lymphocytes | Effect on Non-Activated Lymphocytes |

| Chlorambucil | Toxic | Toxic | Toxic |

| This compound | Equal or Higher Toxicity | Toxic | Non-toxic |

| Chlorambucil-oleic acid conjugate | Less Toxic | Less Toxic | Less Toxic |

Therapeutic Index Enhancement in Preclinical Models

The therapeutic index, a ratio that compares the toxic dose of a drug to its therapeutic dose, is a critical measure of a drug's safety and utility. A major goal of creating drug conjugates is to improve this index.

The preclinical data for the this compound strongly suggests an enhanced therapeutic index. The selective toxicity of the conjugate towards neoplastic lymphocytes while sparing their normal, quiescent counterparts is a primary indicator of this improvement. nih.gov By reducing the toxicity to non-cancerous cells, a higher and more effective dose could potentially be administered, leading to better tumor control without a proportional increase in adverse effects.

Studies on other chlorambucil-lipid conjugates further support the potential for an enhanced therapeutic index. For example, a chlorambucil-honokiol hybrid was reported to have a better therapeutic effect than chlorambucil both in vitro and in vivo, with no observed physiological toxicity in the latter. While not a direct lipid conjugate in the same vein as the arachidonic acid conjugate, this and other hybrid molecules demonstrate the principle that conjugation can lead to a more favorable therapeutic window. The reduced systemic toxicity is a recurring theme in the development of lipid-based and other targeted formulations of chlorambucil. pensoft.net

Preclinical Pharmacokinetic and Biodistribution Characterization of Chlorambucil Arachidonic Acid Conjugates

Systemic Circulation and Plasma Kinetics in Animal Models

The systemic circulation and plasma kinetics of a drug are critical determinants of its efficacy and toxicity. For the chlorambucil-arachidonic acid conjugate, these parameters are expected to be significantly influenced by the lipidic nature of the arachidonic acid moiety.

Absorption Profiles in Preclinical Species

Specific absorption data for the this compound in preclinical species are not currently available in published literature. However, chlorambucil (B1668637) itself is known to be rapidly absorbed following oral administration in animal models. nih.gov The conjugation with arachidonic acid, a highly lipophilic fatty acid, may alter its absorption profile. Increased lipophilicity can enhance lymphatic uptake, potentially leading to a different absorption pathway compared to the parent drug.

Plasma Clearance and Half-Life Determination

Preclinical studies in cats have shown that orally administered chlorambucil undergoes rapid plasma clearance. nih.govescholarship.org In one study, chlorambucil reached its peak plasma concentration within 15 minutes and had a terminal half-life of 1.8 hours. nih.govescholarship.org

Conjugation with arachidonic acid is hypothesized to prolong the plasma half-life of chlorambucil. This is because lipid-conjugated drugs can bind to plasma proteins, such as albumin, which can reduce their clearance rate.

Table 1: Population Pharmacokinetic Parameters of Oral Chlorambucil in Cats

| Parameter | Value | Standard Error | % Coefficient of Variation |

|---|---|---|---|

| Peak Plasma Concentration | ~170 ng/mL | 31.1 ng/mL | 18.4% |

| Time to Peak Concentration | < 15 minutes | - | - |

| Terminal Half-Life | 1.8 hours | 0.21 hours | 12.4% |

Data sourced from a study on oral chlorambucil administration in cats with indolent lymphoproliferative malignancies. nih.govescholarship.org

Tissue Distribution and Organ Accumulation Studies

The distribution of a drug throughout the body, particularly its accumulation in target tissues versus healthy organs, is a key aspect of its preclinical characterization.

Preferential Tumor Accumulation and Retention

While no specific in vivo studies on the tumor accumulation of the this compound have been reported, the rationale for this conjugation strategy is to enhance tumor targeting. Cancer cells often exhibit an increased demand for fatty acids to support rapid proliferation and membrane synthesis. It is postulated that the arachidonic acid moiety of the conjugate could be recognized and actively transported into tumor cells, leading to a higher intracellular concentration of chlorambucil. In vitro studies have shown that conjugating chlorambucil with polyunsaturated fatty acids can increase its selectivity against neoplastic cells compared to quiescent lymphocytes. nih.gov

Distribution in Major Metabolic and Excretory Organs (e.g., Liver, Kidneys)

Studies on chlorambucil formulated in lipid nanospheres have shown distribution to the liver and kidneys in mice. nih.gov It is anticipated that the this compound would also distribute to these organs, as the liver is a primary site of lipid metabolism. The specific distribution pattern and potential for accumulation in these organs would need to be determined through dedicated preclinical biodistribution studies.

Metabolic Pathways and Metabolite Identification in Preclinical Systems

The metabolism of chlorambucil has been studied in preclinical models. It is extensively metabolized, primarily in the liver, to an active metabolite called phenylacetic acid mustard. drugbank.comnih.gov This metabolite is formed through the beta-oxidation of the butyric acid side chain of chlorambucil.

The metabolic fate of the this compound is likely to be more complex. The ester bond linking chlorambucil and arachidonic acid would first need to be cleaved by esterases to release the active chlorambucil and arachidonic acid. Both of these components would then undergo their respective metabolic pathways. Arachidonic acid is a natural substrate for various enzymatic pathways, leading to the formation of eicosanoids. mdpi.com The identification of the specific metabolites of the conjugate would require detailed in vivo metabolic studies.

Biotransformation of the Conjugate Moiety

Information regarding the biotransformation of a this compound is not available in the public domain. Scientific studies detailing the metabolic fate of this specific conjugate, including the cleavage of the bond between chlorambucil and arachidonic acid and the subsequent metabolism of each component within a preclinical model, have not been published.

Formation of Active and Inactive Metabolites (e.g., Phenylacetic Acid Mustard)

There is no available data from preclinical studies on the formation of active or inactive metabolites, such as phenylacetic acid mustard, directly from a this compound. Research on the metabolism of chlorambucil itself shows that it is converted to phenylacetic acid mustard. However, it is not documented whether or how the conjugation with arachidonic acid would alter this metabolic pathway.

Excretion Routes and Elimination Kinetics in Preclinical Models

No studies were identified that describe the excretion routes or elimination kinetics of a this compound in any preclinical model. Consequently, data on its clearance, half-life, and the primary routes of its elimination from the body (e.g., renal, fecal) are not available.

Mechanisms of Therapeutic Resistance and Strategies for Overcoming Challenges

Intrinsic and Acquired Resistance Mechanisms to Alkylating Agents

Alkylating agents like chlorambucil (B1668637) exert their cytotoxic effects primarily by forming covalent bonds with DNA, which leads to the disruption of DNA replication and transcription, ultimately triggering cell death. patsnap.com However, cancer cells can employ several mechanisms to counteract this damage. nih.govnih.gov

DNA Repair Pathway Upregulation

An enhanced capacity to repair DNA damage is a primary mechanism of resistance to alkylating agents. nih.govnih.gov Cancer cells with upregulated DNA repair pathways can efficiently remove the DNA adducts formed by chlorambucil before they can cause lethal damage. patsnap.comnih.gov

Key DNA repair pathways involved in resistance to alkylating agents include:

Direct Reversal Repair: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) can directly remove alkyl groups from the O6 position of guanine (B1146940), a critical site of DNA damage. aacrjournals.orgmdpi.com High expression of MGMT in tumors is associated with resistance to alkylating agents. aacrjournals.orgfrontiersin.orgoaepublish.com

Base Excision Repair (BER): The BER pathway is crucial for repairing DNA single-strand breaks and removing smaller, non-bulky base lesions, such as N7-methylguanine and N3-methyladenine, which account for a significant portion of the DNA adducts created by some alkylating agents. aacrjournals.orgfrontiersin.org Upregulation of key BER enzymes, like Poly(ADP-ribose)polymerase (PARP-1), can enhance resistance. aacrjournals.org

Mismatch Repair (MMR): While the MMR system's primary role is to correct base mismatches during replication, it can also recognize certain types of DNA damage. However, defects in the MMR pathway can paradoxically lead to tolerance of DNA damage and resistance to some alkylating agents. nih.govaacrjournals.org

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways repair DNA double-strand breaks (DSBs), which can be a secondary consequence of alkylating agent-induced damage. nih.gov Enhanced activity of these pathways, particularly HR, has been linked to chlorambucil resistance in chronic lymphocytic leukemia (CLL). nih.govaacrjournals.org

Table 1: DNA Repair Pathways and Resistance to Alkylating Agents

| DNA Repair Pathway | Function in Resistance | Key Proteins/Enzymes | Associated Cancers/Drugs |

| Direct Reversal Repair | Removes alkyl adducts from O6-guanine. | O6-methylguanine-DNA methyltransferase (MGMT) | Malignant Glioma (Temozolomide), various cancers. aacrjournals.orgoaepublish.com |

| Base Excision Repair (BER) | Repairs single-strand breaks and base lesions. | Poly(ADP-ribose)polymerase (PARP-1), APE1 | Malignant Glioma, various cancers. aacrjournals.orgfrontiersin.org |

| Mismatch Repair (MMR) | Recognizes DNA adducts, but defects can cause tolerance. | MLH1, MSH2 | Colorectal Cancer, Malignant Glioma. nih.govaacrjournals.org |

| Homologous Recombination (HR) | Repairs DNA double-strand breaks. | HsRad51, DNA-PK | Chronic Lymphocytic Leukemia (Chlorambucil). aacrjournals.org |

Drug Efflux Pump Activation (e.g., Multidrug Resistance Proteins)

A major mechanism contributing to multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters. spandidos-publications.comnih.gov These membrane proteins function as energy-dependent efflux pumps, actively expelling a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and limiting their efficacy. spandidos-publications.comfrontiersin.org

Key efflux pumps implicated in resistance to alkylating agents include:

P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is one of the most well-characterized efflux pumps and is associated with resistance to numerous anticancer drugs. spandidos-publications.comfrontiersin.org

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): This family of transporters, particularly MRP1, can export various drugs, often after their conjugation to glutathione (B108866) (GSH). nih.govnih.gov Studies have shown that MRP1 can actively transport glutathione S-conjugates of chlorambucil, suggesting a direct role in its efflux. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important ABC transporter that contributes to the resistance of various cancers to chemotherapy. frontiersin.org

The overexpression of these pumps can be either an intrinsic characteristic of the cancer or acquired following exposure to chemotherapy. nih.gov

Alterations in Drug Target Expression

While the primary target of chlorambucil is DNA, resistance can also arise from alterations in cellular components that influence the drug's ultimate effect. patsnap.comnih.gov This can involve changes that reduce the drug's ability to induce apoptosis (programmed cell death) or enhance its detoxification.

Mechanisms include:

Increased Drug Detoxification: The glutathione S-transferase (GST) system plays a significant role in cellular detoxification. nih.gov Elevated levels of glutathione (GSH) and GST activity can lead to the neutralization of alkylating agents like chlorambucil through conjugation, forming less toxic metabolites that may also be actively exported from the cell by MRPs. nih.govnih.govnih.gov

Altered Apoptotic Pathways: The ultimate goal of chemotherapy is to induce apoptosis in cancer cells. Resistance can occur through the dysregulation of proteins that control this process. aacrjournals.org For example, the overexpression of anti-apoptotic proteins like Bcl-2 or the downregulation of pro-apoptotic proteins such as Bax can make cells less sensitive to the death signals initiated by DNA damage. aacrjournals.orgaacrjournals.org

Specific Resistance Mechanisms Related to Chlorambucil-Arachidonic Acid Conjugates

Conjugating chlorambucil to arachidonic acid is a strategy designed to enhance its selectivity and uptake by cancer cells. nih.gov However, this unique structure also introduces novel potential mechanisms of resistance. aacrjournals.orgnih.gov

Impaired Conjugate Uptake or Intracellular Processing

The efficacy of a drug conjugate is dependent on a multi-step process: binding to the cell, internalization, and release of the active payload. jci.orgnih.gov A defect at any of these stages can lead to resistance. aacrjournals.orgnih.gov

Impaired Uptake: The lipid nature of the arachidonic acid moiety suggests that the conjugate may be taken up by cells via lipid transport mechanisms or through interaction with lipid components of the cell membrane. nih.govfrontiersin.org Cancer cells could develop resistance by altering the expression or function of fatty acid transporters or by changing their membrane lipid composition, thereby reducing the internalization of the conjugate. nih.gov While lipid-based nanoparticles can enhance drug delivery, changes in cellular uptake mechanisms for such carriers can be a source of resistance. frontiersin.org

Altered Intracellular Trafficking and Processing: Once inside the cell, the conjugate must be trafficked to the correct subcellular compartment (e.g., lysosomes) where enzymes can cleave the bond between chlorambucil and arachidonic acid, releasing the active alkylating agent. jci.orgomnihealthpractice.com Resistance can emerge if this process is disrupted. nih.gov For example, cancer cells might alter endosomal or lysosomal pathways, preventing the efficient release of the cytotoxic payload. jci.org Dysfunctional lysosomal enzymes or altered trafficking routes could lead to the conjugate being sequestered or expelled from the cell before the chlorambucil can be liberated to reach the DNA in the nucleus. omnihealthpractice.com

Aberrant Metabolism of the Lipid Moiety

Arachidonic acid is not merely a passive carrier; it is a biologically active molecule that is extensively metabolized through several enzymatic pathways, including those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Aberrant arachidonic acid metabolism is a hallmark of many cancers and is linked to processes like proliferation, inflammation, and angiogenesis. nih.govfrontiersin.orgoup.com

This altered metabolism could contribute to resistance to the chlorambucil-arachidonic acid conjugate in several ways:

Metabolic Diversion: Cancer cells with altered COX or LOX pathways might rapidly metabolize the arachidonic acid portion of the conjugate. oup.com This could potentially lead to the cleavage of the conjugate in a manner that inactivates the chlorambucil or prevents its release in an active form.

Generation of Pro-Survival Signals: The metabolic products of arachidonic acid, such as certain prostaglandins (B1171923) and leukotrienes, can act as signaling molecules that promote cell survival and proliferation. nih.govfrontiersin.org Therefore, the metabolism of the arachidonic acid carrier by the cancer cell could paradoxically generate signals that counteract the cytotoxic effects of the released chlorambucil. Studies have shown that targeting these metabolic pathways can have chemopreventive effects, highlighting their importance in cancer biology. nih.govoup.com

Table 2: Potential Resistance Mechanisms Specific to this compound

| Resistance Mechanism Category | Specific Action | Potential Cellular Change | Consequence |

| Impaired Uptake/Processing | Reduced entry into the cell. | Downregulation of fatty acid transporters; altered membrane lipid composition. | Decreased intracellular concentration of the conjugate. nih.gov |

| Altered intracellular trafficking. | Dysfunctional endosomal/lysosomal pathways. | Inefficient cleavage of the conjugate and release of active chlorambucil. jci.orgomnihealthpractice.com | |

| Aberrant Lipid Metabolism | Rapid metabolism of the carrier. | Upregulation of COX/LOX enzymes. | Premature or improper cleavage of the conjugate, potentially inactivating chlorambucil. oup.com |

| Generation of pro-survival signals. | Increased production of specific prostaglandins or leukotrienes. | Counteraction of the cytotoxic effects of chlorambucil. nih.govfrontiersin.org |

Research Strategies to Circumvent Resistance in Preclinical Settings

Preclinical investigations aim to explore innovative approaches to overcome the challenges of drug resistance. For the this compound, these strategies are largely centered on two main fronts: combining the agent with other molecules that modulate resistance pathways and further modifying its chemical structure to evade resistance mechanisms.

Combination Therapies with Modulators of Resistance Pathways

A principal strategy to combat drug resistance is the use of combination therapies, where the primary drug is administered alongside agents that inhibit specific resistance mechanisms. nih.gov This approach aims to restore or enhance the cancer cells' sensitivity to the therapeutic agent.

One of the most well-characterized mechanisms of resistance to chlorambucil involves its detoxification through conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govmdpi.comnih.gov The resulting chlorambucil-GSH conjugate is then actively transported out of the cell by ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance Protein 1 (MRP1) and MRP2. nih.govnih.gov The combined expression of GSTs and MRPs can confer significant resistance to chlorambucil. nih.gov

Preclinical research strategies for the this compound would therefore logically investigate its combination with inhibitors of these pathways.

Glutathione S-Transferase (GST) Inhibitors : Ethacrynic acid, for example, is a known inhibitor of GSTs. mdpi.com Preclinical models could be used to determine if co-administration of a GST inhibitor with the this compound can prevent the metabolic inactivation of the chlorambucil moiety, thereby increasing its intracellular concentration and cytotoxic effect.

ABC Transporter Inhibitors : Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) and MRPs is a common cause of multidrug resistance. nih.gov Research has shown that P-gp inhibitors, such as tariquidar, can reverse resistance to other antibody-drug conjugates (ADCs) in preclinical models, and can be used safely in combination with ADCs to induce regression of resistant tumors. nih.gov Preclinical studies would assess whether the this compound is a substrate for these efflux pumps and if its efficacy is enhanced when combined with P-gp or MRP inhibitors.

The table below summarizes potential combination therapies based on known resistance mechanisms for the parent compound, chlorambucil.

| Resistance Pathway | Modulator Class | Example Modulator | Preclinical Research Goal |

| Metabolic Detoxification | Glutathione S-Transferase (GST) Inhibitors | Ethacrynic Acid | To prevent conjugation of the chlorambucil moiety with glutathione, increasing its intracellular bioavailability and cytotoxicity. mdpi.comnih.gov |

| Drug Efflux | P-glycoprotein (P-gp/ABCB1) Inhibitors | Tariquidar | To block the export of the conjugate from cancer cells, thereby restoring or enhancing its therapeutic effect in resistant tumors. nih.gov |

| Drug Efflux | Multidrug Resistance Protein (MRP) Inhibitors | Probenecid (has MRP-inhibitory activity) | To prevent the efflux of the drug or its metabolites, particularly the glutathione conjugate, from the cell. nih.gov |

Structural Modifications to Overcome Efflux or Metabolism

The very design of the this compound is a structural modification strategy aimed at improving the therapeutic index of chlorambucil. The addition of the fatty acid is intended to enhance selectivity and toxicity towards cancer cells. nih.gov This concept can be extended to specifically address mechanisms of resistance.

The conjugation of chlorambucil to another molecule can fundamentally alter its interaction with metabolic enzymes and efflux pumps, potentially bypassing resistance. For instance, studies on other chlorambucil conjugates have shown that this approach can be highly effective. Conjugating chlorambucil to a specific targeting peptide was able to completely reverse drug resistance in murine B-cell leukemic cells that were resistant to the free drug. nih.gov This suggests that the conjugate is not recognized by the resistance machinery of the cell in the same way as the parent drug, or that it utilizes a different entry mechanism that circumvents the efflux pumps.

In the case of the this compound, the fatty acid moiety itself is a key structural feature that can be leveraged to overcome resistance:

Altered Cellular Uptake and Efflux : The addition of arachidonic acid, a polyunsaturated fatty acid, significantly increases the lipophilicity of the molecule. This may alter its mode of entry into the cell, potentially favoring pathways that are not in close proximity to efflux pumps. Furthermore, the conjugate may be a poor substrate for efflux pumps like P-gp, which, despite having broad specificity, can be sensitive to the specific size and chemical properties of the drug. The coupling of chlorambucil with polyunsaturated fatty acids has been shown to increase its toxicity for B-lymphoma cells and enhance its selectivity against neoplastic cells over normal quiescent lymphocytes. nih.gov One hypothesis for this selectivity relates to the expression of an alpha-fetoprotein (AFP) receptor system, suggesting an altered uptake mechanism in malignant cells. nih.gov

Evasion of Metabolic Inactivation : The this compound may be less susceptible to enzymatic inactivation by GSTs compared to free chlorambucil. The bulky fatty acid chain could sterically hinder the approach of the chlorambucil moiety to the active site of the GST enzyme. Research has demonstrated that the chlorambucil-monoglutathionyl conjugate is sequestered by human alpha-class GSTs, indicating a strong interaction. nih.gov Preclinical studies would aim to quantify the rate of glutathione conjugation for the this compound compared to the parent drug to validate this hypothesis.

The table below details research findings on how structural modifications of chlorambucil have been used to overcome resistance.

| Conjugate Type | Modification | Finding | Implication for Overcoming Resistance | Reference |

| Peptide Conjugate | Chlorambucil linked to a 13mer peptide derived from myelin basic protein. | Reversed drug resistance in murine B-cell leukemic cells resistant to free chlorambucil. | The conjugate is likely taken up by a different mechanism or is not recognized by the cell's resistance machinery. | nih.gov |

| Fatty Acid Conjugate | Chlorambucil linked to arachidonic acid or docosahexaenoic acid. | Increased toxicity and selectivity for B-lymphoma cells versus quiescent lymphocytes. Effect may be related to an AFP/AFP-receptor system. | The fatty acid alters the drug's properties, potentially changing its uptake pathway to one more active in malignant cells, thereby bypassing resistance. | nih.gov |